(+/-)-4-羟基甲苯妥英-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

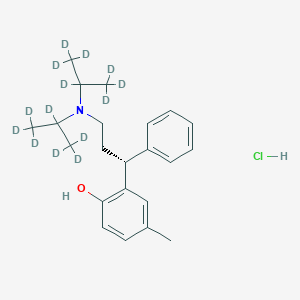

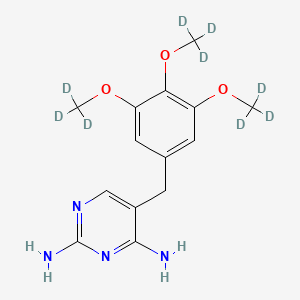

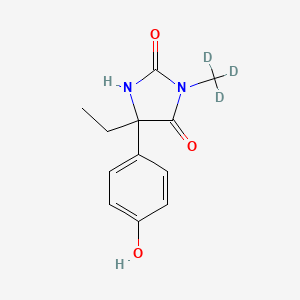

“(+/-)-4-Hydroxy Mephenytoin-d3” is a deuterated metabolite of the antiepileptic drug Mephenytoin . It belongs to the API family of Mephenytoin and is used as a reference standard in pharmaceutical toxicology . It is a stable isotope labelled compound .

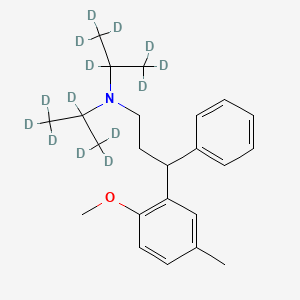

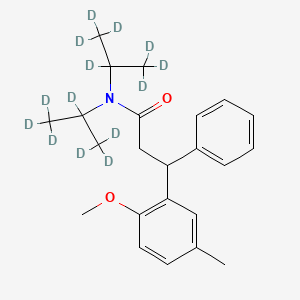

Molecular Structure Analysis

The molecular formula of “(+/-)-4-Hydroxy Mephenytoin-d3” is C12H11D3N2O3 . Its molecular weight is 237.27 .科学研究应用

药代动力学研究

4-羟基甲苯妥英是甲苯妥英的代谢产物,甲苯妥英是一种抗惊厥药物。 对这种代谢产物的研究可以提供有关甲苯妥英药代动力学的见解,包括吸收、分布、代谢和排泄 .

遗传多态性研究

(S)-甲苯妥英优先羟基化为4'-羟基甲苯妥英,在人类药物代谢中表现出遗传多态性 . 这使其成为研究药物代谢遗传变异的宝贵化合物。

药物相互作用研究

作为甲苯妥英的代谢产物,4-羟基甲苯妥英可用于研究药物相互作用,特别是涉及细胞色素P450酶的相互作用 .

治疗药物的开发

4-羟基甲苯妥英的性质有可能被用于开发新的治疗药物。 它的结构和活性可以作为设计新化合物的起点 .

生物化学研究

4-羟基甲苯妥英可用于生物化学研究,特别是在蛋白质组学中,即对蛋白质的大规模研究 .

分析参考标准

属性

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

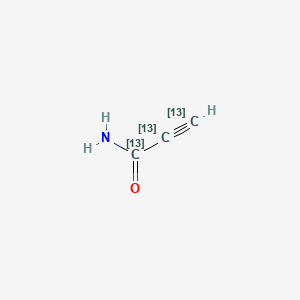

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662015 |

Source

|

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-56-4 |

Source

|

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is (+/-)-4-Hydroxy Mephenytoin-d3 used in CYP2C19 inhibition studies?

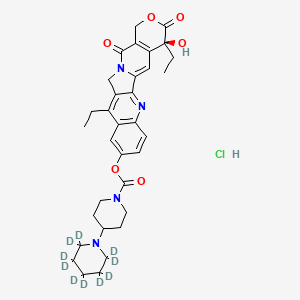

A1: (+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated form of 4-Hydroxy Mephenytoin, the primary metabolite of the drug (S)-Mephenytoin. In CYP2C19 inhibition studies, (S)-Mephenytoin is often used as a probe substrate. The deuterated analog, (+/-)-4-Hydroxy Mephenytoin-d3, serves as an ideal internal standard for mass spectrometry (MS) analysis.

- Accurate Quantification: By comparing the peak intensities of 4-Hydroxy Mephenytoin and (+/-)-4-Hydroxy Mephenytoin-d3, researchers can accurately quantify the amount of 4-Hydroxy Mephenytoin produced, even at low concentrations. []

Q2: How does using (+/-)-4-Hydroxy Mephenytoin-d3 contribute to understanding CYP2C19 inhibition by drugs like fluoxetine?

A2: The research cited [] uses (+/-)-4-Hydroxy Mephenytoin-d3 to precisely measure the formation of 4-Hydroxy Mephenytoin from (S)-Mephenytoin in the presence of fluoxetine and its enantiomers. This precise quantification helps researchers:

- Determine IC50 values: By measuring 4-Hydroxy Mephenytoin formation at different inhibitor concentrations, researchers can calculate IC50 values, which indicate the potency of an inhibitor. The study found that fluoxetine enantiomers displayed different levels of CYP2C19 inhibition. []

- Characterize Time-Dependent Inhibition: Measuring metabolite formation over time in the presence of fluoxetine allowed researchers to determine kinetic parameters like KI (inhibition constant) and kinact (maximum inactivation rate constant). These parameters reveal the time-dependent nature of CYP2C19 inhibition by fluoxetine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。